BMS-358233
Overview
Description
BMS-358233 is a complex organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BMS-358233 typically involves multi-step organic reactions. The process may start with the preparation of the benzothiazole core, followed by the introduction of the carboxamide group and subsequent functionalization with the chloro-methylphenyl and pyrimidinyl groups. Common reagents used in these reactions include chlorinating agents, amines, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactions under controlled conditions. The use of automated reactors and precise temperature and pressure control would be essential to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions could target the nitro or carbonyl groups, converting them into amines or alcohols.
Substitution: The chloro group in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, to create a variety of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Ammonia, thiols, and other nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield alcohols or ketones, while substitution could produce a range of functionalized derivatives.
Scientific Research Applications
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Investigated for their antimicrobial and antifungal properties.
Medicine: Explored for their potential as anticancer agents, enzyme inhibitors, and anti-inflammatory drugs.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Benzothiazolecarboxamide derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can inhibit or modulate the activity of the target, leading to the desired biological effect. For example, in medicinal applications, the compound may bind to and inhibit the activity of a particular enzyme involved in cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: A simpler structure with similar biological activities.
Benzothiazolecarboxamide: Lacks the additional functional groups but shares the core structure.
Pyrimidinylbenzothiazole: Contains the pyrimidinyl group but may differ in other substituents.
Uniqueness
The uniqueness of BMS-358233 lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to its simpler analogs.
Properties
CAS No. |
601519-75-9 |
---|---|
Molecular Formula |
C25H25ClN6O2S |
Molecular Weight |
509 g/mol |
IUPAC Name |
N-(2-chloro-6-methylphenyl)-2-[[6-methyl-2-[[(2R)-oxolan-2-yl]methylamino]pyrimidin-4-yl]amino]-1,3-benzothiazole-6-carboxamide |
InChI |
InChI=1S/C25H25ClN6O2S/c1-14-5-3-7-18(26)22(14)32-23(33)16-8-9-19-20(12-16)35-25(29-19)31-21-11-15(2)28-24(30-21)27-13-17-6-4-10-34-17/h3,5,7-9,11-12,17H,4,6,10,13H2,1-2H3,(H,32,33)(H2,27,28,29,30,31)/t17-/m1/s1 |
InChI Key |
QONHZAOUSLDLOE-QGZVFWFLSA-N |
SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)C2=CC3=C(C=C2)N=C(S3)NC4=NC(=NC(=C4)C)NCC5CCCO5 |
Isomeric SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)C2=CC3=C(C=C2)N=C(S3)NC4=NC(=NC(=C4)C)NC[C@H]5CCCO5 |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)C2=CC3=C(C=C2)N=C(S3)NC4=NC(=NC(=C4)C)NCC5CCCO5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BMS-358233; BMS 358233; BMS358233; UNII-44U9QY574F; 44U9QY574F. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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